Cas no 1706448-81-8 (1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine)
![1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine structure](https://ja.kuujia.com/scimg/cas/1706448-81-8x500.png)
1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine 化学的及び物理的性質
名前と識別子
-
- 1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine
- Piperazine, 1-[2-methoxy-2-(4-methylphenyl)ethyl]-
-
- インチ: 1S/C14H22N2O/c1-12-3-5-13(6-4-12)14(17-2)11-16-9-7-15-8-10-16/h3-6,14-15H,7-11H2,1-2H3
- InChIKey: STPAVPVRASRJIG-UHFFFAOYSA-N
- ほほえんだ: N1(CC(OC)C2=CC=C(C)C=C2)CCNCC1
じっけんとくせい
- 密度みつど: 1.011±0.06 g/cm3(Predicted)
- ふってん: 332.3±37.0 °C(Predicted)
- 酸性度係数(pKa): 9.12±0.10(Predicted)
1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M147316-100mg |
1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine |
1706448-81-8 | 100mg |
$ 135.00 | 2022-06-04 | ||
Life Chemicals | F1967-1647-10g |
1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine |
1706448-81-8 | 95%+ | 10g |
$2365.0 | 2023-09-06 | |
Life Chemicals | F1967-1647-2.5g |
1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine |
1706448-81-8 | 95%+ | 2.5g |
$1126.0 | 2023-09-06 | |
Life Chemicals | F1967-1647-0.5g |
1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine |
1706448-81-8 | 95%+ | 0.5g |
$534.0 | 2023-09-06 | |
TRC | M147316-1g |
1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine |
1706448-81-8 | 1g |
$ 795.00 | 2022-06-04 | ||
Life Chemicals | F1967-1647-1g |
1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine |
1706448-81-8 | 95%+ | 1g |
$563.0 | 2023-09-06 | |
TRC | M147316-500mg |
1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine |
1706448-81-8 | 500mg |
$ 525.00 | 2022-06-04 | ||
Life Chemicals | F1967-1647-0.25g |
1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine |
1706448-81-8 | 95%+ | 0.25g |
$507.0 | 2023-09-06 | |
Life Chemicals | F1967-1647-5g |
1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine |
1706448-81-8 | 95%+ | 5g |
$1689.0 | 2023-09-06 |
1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine 関連文献
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazineに関する追加情報
Introduction to 1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine (CAS No. 1706448-81-8)
1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine, identified by its CAS number 1706448-81-8, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the piperazine class, which is widely recognized for its diverse biological activities and applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a methoxy group and a 4-methylphenyl moiety, contribute to its unique chemical properties and potential therapeutic effects.
The synthesis and characterization of 1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine have been extensively studied due to its relevance in developing novel pharmaceutical agents. The compound's molecular structure, featuring a piperazine ring substituted with an ethyl chain that includes both methoxy and methylphenyl groups, makes it a versatile scaffold for further chemical modifications. These modifications can enhance its pharmacological profile, making it suitable for various therapeutic applications.
In recent years, there has been growing interest in exploring the pharmacological potential of piperazine derivatives. The methoxy group in 1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine is particularly noteworthy, as it can influence the compound's solubility, metabolic stability, and interaction with biological targets. Additionally, the 4-methylphenyl group contributes to the molecule's lipophilicity, which is a critical factor in drug absorption and distribution.
One of the most compelling aspects of 1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine is its potential role in central nervous system (CNS) drug development. Piperazine derivatives have been widely investigated for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways. The structural features of this compound suggest that it may interact with these systems in a manner that could lead to therapeutic benefits in conditions such as depression, anxiety, and neurodegenerative disorders.
Recent research has highlighted the importance of optimizing the pharmacokinetic properties of CNS drugs. The ethyl chain in 1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine provides a balance between lipophilicity and hydrophilicity, which can enhance blood-brain barrier penetration while maintaining metabolic stability. This balance is crucial for achieving effective therapeutic concentrations in the brain.
The synthesis of 1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution reactions, are often employed to construct the complex molecular framework efficiently. The purity and yield of the final product are critical factors that determine its suitability for further pharmacological studies.
In vitro studies have begun to uncover the potential biological activities of 1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine. Initial experiments suggest that this compound may exhibit properties such as receptor binding affinity and enzyme inhibition. These findings are particularly exciting as they pave the way for developing novel therapeutic agents based on this scaffold.
The future direction of research on 1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine includes exploring its interactions with various biological targets and assessing its potential in preclinical models. By understanding how this compound interacts with biological systems at a molecular level, researchers can design more effective drugs with improved efficacy and reduced side effects.
The development of new pharmaceuticals is a complex process that requires interdisciplinary collaboration between chemists, biologists, and pharmacologists. The study of compounds like 1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine exemplifies this collaborative approach, as it combines synthetic chemistry with pharmacological evaluation to advance our understanding of disease mechanisms and develop new treatments.
In conclusion, 1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine (CAS No. 1706448-81-8) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover its biological activities and optimize its pharmacokinetic properties, this compound is poised to play a crucial role in future drug development efforts.
1706448-81-8 (1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine) 関連製品
- 1213691-14-5((2S)-2-amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol)
- 27871-89-2(Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate)
- 1189989-95-4(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide)
- 2137556-14-8(1-(5-methyl-1,3-thiazol-2-yl)methyl-1H-pyrazol-4-amine)
- 61833-45-2(2,2,4,4-tetramethylpentan-3-amine)
- 2210-79-9(2-(2-methylphenoxymethyl)oxirane)
- 1213467-90-3((S)-2-(1-Aminoethyl)benzonitrile)
- 1421465-85-1(N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl-2-(4-fluorophenyl)sulfanylacetamide)
- 344-41-2(4-Nitro-3-(trifluoromethyl)biphenyl)
- 2680725-04-4(2,2,6,6-Tetramethyl-4-(2,2,2-trifluoroacetamido)oxane-4-carboxylic acid)




